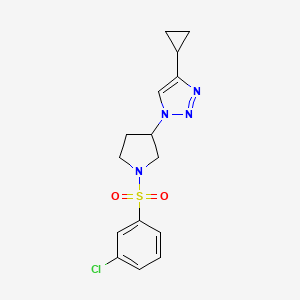

1-(1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole

Description

This compound features a 1,2,3-triazole core substituted at position 1 with a pyrrolidin-3-yl group bearing a 3-chlorophenylsulfonyl moiety and at position 4 with a cyclopropyl group. The sulfonyl group enhances metabolic stability and modulates electronic properties, while the cyclopropyl substituent contributes to lipophilicity and steric effects. The synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a standard "click chemistry" method .

Properties

IUPAC Name |

1-[1-(3-chlorophenyl)sulfonylpyrrolidin-3-yl]-4-cyclopropyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O2S/c16-12-2-1-3-14(8-12)23(21,22)19-7-6-13(9-19)20-10-15(17-18-20)11-4-5-11/h1-3,8,10-11,13H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVFYKFSYYCGTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Chlorophenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using reagents such as chlorosulfonic acid or sulfonyl chlorides.

Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

1-(1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole is a complex organic compound with a variety of potential applications, especially in scientific research. It features a triazole ring, a pyrrolidine moiety, a sulfonyl group, and a cyclopropyl group, giving it unique structural and functional properties.

General Information

- Triazole Ring : A five-membered heterocyclic structure containing three nitrogen atoms.

- Pyrrolidine Moiety : A cyclic amine that can influence biological activity.

- Sulfonyl Group : Specifically, a sulfonyl chloride derived from 3-chlorobenzenesulfonic acid.

- Cyclopropyl Group : Adds to the compound's structural uniqueness, potentially affecting its biological activity and reactivity.

Potential Applications

The applications of this compound are diverse and primarily revolve around its use as a building block in chemical synthesis and its potential biological activities.

Scientific Research

- Antiviral Research : Indole derivatives, which share structural similarities with this compound, have been explored for their antiviral potential.

- Interaction Studies : Used to study binding affinity with various biological targets through techniques like:

- Spectroscopy

- Crystallography

- Molecular docking

Related Compounds and Structural Features

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Aryltriazoles | Aromatic substitutions on triazole | Broad biological activity spectrum |

| Sulfonamide Triazoles | Sulfonamide group attached to triazole | Known for antibacterial properties |

| Pyrrolidine Triazoles | Pyrrolidine ring attached to triazole | Potential CNS activity due to the pyrrolidine moiety |

Mechanism of Action

The mechanism of action of 1-(1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Sulfonyl and Triazole Substituents

a) Sulfonyl Group Variations

- Compound in : (E)-4-phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole Key Difference: Styrylsulfonyl group instead of 3-chlorophenylsulfonyl.

- Compound in : 3-(1-((3-Chlorophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1H-1,2,4-triazol-5(4H)-one

b) Triazole Substituent Variations

Physicochemical and Pharmacological Properties

a) Lipophilicity and Solubility

- The cyclopropyl group increases lipophilicity (logP ~2.5–3.0 estimated) compared to polar analogs like ’s carboxylate derivative (logP ~1.5). This enhances blood-brain barrier penetration but may reduce aqueous solubility .

- The 3-chlorophenylsulfonyl group contributes to moderate solubility in organic solvents (e.g., CH₂Cl₂, THF) .

Crystallographic and Conformational Analysis

- Torsional Angles : In adamantane-derived triazoles (), torsional angles between the triazole and sulfonyl-pyrrolidine groups range from 15–25°, influencing molecular packing and stability. The target compound’s cyclopropyl group may impose stricter conformational constraints .

- Crystal Packing : Sulfonyl oxygen atoms often participate in hydrogen bonding (e.g., C–H···O interactions), as seen in ’s structures (CCDC 1896662) .

Biological Activity

1-(1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole is a synthetic organic compound characterized by its unique structural features, including a triazole ring, a pyrrolidine moiety, and a sulfonyl group derived from 3-chlorobenzenesulfonic acid. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Structural Features

The compound's structure can be broken down into several key components:

| Component | Description |

|---|---|

| Triazole Ring | A five-membered heterocyclic structure containing three nitrogen atoms. Known for diverse biological activities. |

| Pyrrolidine Moiety | A saturated five-membered ring that may influence central nervous system (CNS) activity. |

| Sulfonyl Group | Enhances chemical reactivity and may affect biological interactions. |

| Cyclopropyl Group | Adds to the steric and electronic properties of the compound, potentially influencing its activity. |

Antiviral Activity

Research indicates that compounds with triazole rings exhibit significant antiviral properties. Specifically, derivatives of 1,2,3-triazoles have been explored for their ability to inhibit viral replication and may serve as leads in drug discovery for viral infections.

Antibacterial and Antifungal Activity

The compound's structural similarity to known antibacterial agents suggests potential efficacy against various bacterial strains. Studies have shown that triazole derivatives can possess antibacterial properties against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens such as Candida species .

Antiplasmodial Activity

Preliminary investigations into related triazole compounds have demonstrated antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria. This suggests that this compound may also exhibit similar activity due to its structural characteristics .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in disease pathways. The sulfonamide functionality may inhibit certain enzymatic activities, while the triazole moiety can participate in hydrogen bonding and π-stacking interactions with biological macromolecules .

Case Studies

Several studies have reported on the synthesis and biological evaluation of triazole derivatives:

- Antibacterial Evaluation : A study synthesized a series of triazole-linked chalcone derivatives and evaluated their antibacterial activity against various bacterial strains. Some compounds showed promising results comparable to standard antibiotics .

- Antifungal Activity : Another investigation focused on the antifungal properties of triazole derivatives against Candida species and molds, revealing that certain compounds exhibited significant inhibitory effects .

- Antiplasmodial Testing : Compounds similar in structure to this compound were tested against Plasmodium falciparum, showing varying degrees of activity which highlights the potential for further development in malaria treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole, and how can reaction yields be improved?

- Methodological Answer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for triazole formation. Key steps include:

- Using copper sulfate/sodium ascorbate catalysts in THF:H₂O (1:1) at 50°C for 16 hours .

- Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate the product .

- Yield optimization by adjusting stoichiometry (e.g., 1.3 equiv alkyne) and monitoring reaction progress with TLC .

Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR/LC-MS : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare chemical shifts to analogous triazole derivatives (e.g., δ 7.34–8.39 ppm for aromatic protons in ¹H NMR) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry, particularly for sulfonyl and triazole moieties. Ensure high-resolution data collection (≤1.0 Å) to minimize refinement errors .

Q. What strategies are effective in resolving discrepancies between spectroscopic data and computational structural predictions?

- Methodological Answer :

- Cross-validate NMR/LC-MS results with density functional theory (DFT)-calculated chemical shifts using software like Gaussian.

- For steric clashes or rotameric equilibria (e.g., pyrrolidine ring conformers), analyze variable-temperature NMR or use NOESY to detect spatial proximities .

Advanced Research Questions

Q. How can molecular docking and ADME analysis be integrated to predict the compound’s biological activity and pharmacokinetics?

- Methodological Answer :

- Use AutoDock Vina or Schrödinger Suite for docking studies, targeting receptors like mPTP (mitochondrial permeability transition pore) based on structural analogs .

- Perform ADME predictions via SwissADME, focusing on bioavailability scores, logP (target ≤5), and P-glycoprotein substrate likelihood .

- Validate in vitro using hepatic microsomal stability assays and Caco-2 permeability models .

Q. What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies:

- Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks.

- Monitor degradation via HPLC-UV (e.g., C18 column, 254 nm) and identify byproducts using HRMS .

- For thermal stability, use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. How can substituent effects on biological activity be systematically evaluated using structure-activity relationship (SAR) studies?

- Methodological Answer :

- Synthesize analogs with modified sulfonyl (e.g., 4-fluorophenyl) or cyclopropyl groups.

- Test in vitro bioactivity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with electronic (Hammett σ) or steric (Taft ES) parameters .

- Apply multivariate regression to identify critical substituents (e.g., 3-chlorophenyl enhances target binding via hydrophobic interactions) .

Q. What approaches mitigate steric hindrance during the functionalization of the pyrrolidin-3-yl moiety?

- Methodological Answer :

- Introduce bulky directing groups (e.g., tert-butoxycarbonyl) to control regioselectivity in sulfonylation.

- Use low-temperature (-78°C) lithiation to minimize side reactions .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting results between in silico predictions and experimental bioactivity data?

- Methodological Answer :

- Reassess docking parameters (e.g., grid box size, ligand flexibility) and validate with molecular dynamics simulations (≥100 ns trajectories) .

- Investigate off-target effects via kinome-wide profiling or proteomics .

- Cross-reference with crystallographic data to verify binding poses .

Q. What statistical methods are recommended for analyzing dose-response data in mechanistic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.